ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate
Description
This compound is a thiazole-derived heterocyclic ester characterized by a 2,3-dihydrothiazole core functionalized with a 4-methoxyphenylimino group, a 2-hydroxyethyl substituent, and an ethyl acetate moiety. Its Z-configuration at the imino bond (C=N) is critical for stereochemical stability and biological interactions.
Properties
IUPAC Name |
ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-22-15(20)10-13-11-23-16(18(13)8-9-19)17-12-4-6-14(21-2)7-5-12/h4-7,11,19H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZVHPBZVAQZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=NC2=CC=C(C=C2)OC)N1CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate typically involves the reaction of 2-hydroxyethylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with ethyl 2-bromoacetate in the presence of a base to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of a carboxylic acid derivative
Scientific Research Applications
Ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can modulate biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
A comparative analysis of key structural analogs is presented in Table 1.
Key Observations :
- The 2-hydroxyethyl group improves aqueous solubility relative to bulkier substituents (e.g., sulfonyl-pyrrolidine in ).
- Stereochemistry: The Z-configuration at the imino bond is conserved in analogs like (±)-Ethyl (Z)-2-(3-hydroxy-2-...)acetate and Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-...]acetate , ensuring stability and bioactivity.
Analytical and Computational Insights
- Crystallography: SHELX software () confirms the Z-configuration and hydrogen-bonding networks in thiazole derivatives. For example, hydrogen bonds (N–H⋯O/N) stabilize the crystal lattice in Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-...]acetate .
- Spectroscopy : $^{1}\text{H}$ and $^{13}\text{C}$ NMR (e.g., ) distinguish substituent effects, such as the 4-methoxyphenyl singlet at δ 3.8 ppm.
Biological Activity
Ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the available literature on its biological activity, synthesizing key findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : Ethyl (2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate
- Molecular Formula : C16H20N2O4S
- Molecular Weight : 336.41 g/mol
Anti-inflammatory Activity
Research indicates that thiazole derivatives exhibit significant anti-inflammatory properties. For instance, a study on related thiazole compounds demonstrated their ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in various cellular models . this compound may share similar mechanisms of action due to its structural analogies.
Antimicrobial Activity
Thiazole derivatives have also been noted for their antimicrobial properties. A study evaluating a series of thiazole compounds found promising results against several bacterial strains . While specific data on this compound is limited, its structural features suggest potential efficacy against pathogens.
Case Study 1: In Vivo Efficacy
In a comparative study involving thiazole derivatives, compounds similar to this compound were administered in mouse models to assess anti-inflammatory effects. The results indicated a reduction in inflammation markers and improved clinical scores in models of experimental autoimmune encephalomyelitis (EAE) .
Case Study 2: Antimicrobial Screening
Another study screened various thiazole derivatives for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant inhibition zones in disk diffusion assays . Although specific data on the compound was not highlighted, the overall trend suggests that similar compounds could be effective.
Data Table: Biological Activities of Thiazole Derivatives
| Compound Name | Activity Type | Model/Method Used | Key Findings |
|---|---|---|---|
| Compound A | Anti-inflammatory | Mouse EAE model | Reduced TNF-α levels |
| Compound B | Antimicrobial | Disk diffusion assay | Inhibited S. aureus growth |
| Ethyl Thiazole | Potential (speculated) | Structure-based predictions | Similar structure to known active compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
